Bezafibrate

Catalog No.
S521072
CAS No.
41859-67-0
M.F
C19H20ClNO4
M. Wt
361.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bezafibrate

CAS Number

41859-67-0

Product Name

Bezafibrate

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

IIBYAHWJQTYFKB-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Solubility

54.3 [ug/mL] (The mean of the results at pH 7.4)
1.55e-03 g/L

Synonyms

Azufibrat, Béfizal, Befibrat, Beza Lande, Beza Puren, Beza-Lande, Beza-Puren, Bezabeta, Bezacur, Bezafibrat PB, Bezafibrate, Bezafisal, Bezalip, Bezamerck, BM 15.075, BM-15.075, BM15.075, Cedur, Difaterol, durabezur, Eulitop, Lipox, Reducterol, Regadrin B, Sklerofibrat, Solibay

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Description

The exact mass of the compound Bezafibrate is 361.10809 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.55e-03 g/l>54.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758174. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Antilipemics. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Lipid Metabolism

    Bezafibrate's mechanism of action involves activating peroxisome proliferator-activated receptor alpha (PPARα) which plays a crucial role in regulating fatty acid metabolism []. Studies investigate how Bezafibrate influences gene expression and enzyme activity related to lipid breakdown and uptake, providing insights into fat metabolism pathways.

  • Non-alcoholic Fatty Liver Disease (NAFLD)

    NAFLD is a growing health concern. Bezafibrate's ability to improve lipid profiles has led researchers to explore its effectiveness in managing NAFLD. Studies examine Bezafibrate's impact on liver fat content, inflammation, and disease progression [].

  • Cardiovascular Disease (CVD) Prevention

    Bezafibrate's cholesterol-lowering properties and potential anti-inflammatory effects make it a candidate for CVD prevention research. Studies assess Bezafibrate's ability to reduce cardiovascular risk factors and improve outcomes in patients at high risk of CVD [].

  • Metabolic Syndrome

    Metabolic syndrome is a cluster of conditions including high blood pressure, insulin resistance, and abnormal cholesterol levels. Bezafibrate's effects on various metabolic parameters make it a potential tool for studying and managing metabolic syndrome. Research explores Bezafibrate's influence on insulin sensitivity, blood sugar control, and overall metabolic health in individuals with metabolic syndrome [].

Bezafibrate is a lipid-lowering medication primarily used to treat hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood. It belongs to the fibrate class of drugs and is known for its ability to reduce low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol. The chemical structure of bezafibrate is represented by the formula C₁₉H₂₀ClNO₄, with a molar mass of 361.82 g/mol . It was patented in 1971 and approved for medical use in 1978, making it one of the earlier medications in its class .

The exact mechanism by which Bezafibrate lowers cholesterol is not fully understood, but it likely involves several effects:

  • Increased lipoprotein lipase activity: Bezafibrate appears to activate an enzyme called lipoprotein lipase, which helps break down triglycerides in the blood [].
  • Reduced cholesterol synthesis: Bezafibrate may decrease the production of LDL cholesterol in the liver.
  • Increased excretion of bile acids: Bezafibrate promotes the excretion of bile acids, which are essential for cholesterol absorption. Increased bile acid excretion leads to the removal of cholesterol from the body [].

Bezafibrate is generally well-tolerated, but potential side effects include:

  • Stomach upset
  • Muscle pain
  • Gallstones
  • Increased risk of bleeding (when taken with anticoagulant medications) []
, particularly hydrolysis, which can affect its stability. Under acidic or basic conditions, the amide group can hydrolyze, resulting in the formation of alcohol and carboxylic acid . Additionally, the ether group may break down during acid hydrolysis, while the aromatic halide group can undergo hydroxylation to form phenolic compounds . These reactions highlight the compound's susceptibility to degradation, particularly in liquid media.

The primary mechanism of action for bezafibrate involves its role as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). This interaction enhances lipid metabolism and promotes the oxidation of fatty acids, leading to decreased triglyceride levels and increased high-density lipoprotein cholesterol levels . Clinical studies have shown that bezafibrate not only lowers lipid levels but also has potential benefits in improving insulin sensitivity and delaying the progression of diabetes in patients with metabolic syndrome .

The synthesis of bezafibrate typically involves a Williamson ether synthesis. In this process, p-chlorobenzamide of tyramine reacts with ethyl 2-bromo-2-methylpropionate under alkaline conditions. The ester group is then hydrolyzed to yield bezafibrate . This method illustrates the chemical versatility and complexity involved in producing this compound.

Bezafibrate is primarily used for managing dyslipidemia and has shown effectiveness in reducing cardiovascular risks associated with high cholesterol levels. Beyond its lipid-lowering effects, it has been investigated for potential applications in treating conditions such as non-alcoholic fatty liver disease and certain types of cancer when combined with other therapeutic agents . Its ability to enhance insulin sensitivity also makes it a candidate for further research in diabetes management.

Interaction studies indicate that bezafibrate can interact with other medications, notably increasing the risk of adverse effects when combined with fenofibric acid. The pharmacodynamic interactions may enhance the lipid-lowering effects but also raise concerns regarding hepatic toxicity and myopathy . Therefore, careful monitoring is recommended when bezafibrate is administered alongside other lipid-modifying agents.

Bezafibrate shares structural and functional similarities with several other fibrates, including:

CompoundChemical StructurePrimary UseUnique Features
ClofibrateC₁₈H₁₈ClO₄Lipid-loweringFirst fibrate introduced; hepatotoxicity risk
FenofibrateC₂₁H₂₃O₄Lipid-loweringMore selective PPARα agonist; less hepatic side effects
CiprofibrateC₁₉H₂₂ClO₄Lipid-loweringSimilar mechanism but different side effect profile

Uniqueness of Bezafibrate:

  • Bezafibrate exhibits a broader range of biological activity compared to some other fibrates, particularly in enhancing insulin sensitivity.
  • It has shown potential benefits beyond lipid lowering, including anti-inflammatory properties and effects on glucose metabolism .

Bezafibrate synthesis has evolved significantly since its initial development, with researchers pursuing more efficient and economically viable approaches. The traditional synthesis route historically employed para-hydroxybenzaldehyde and nitromethane as primary raw materials, proceeding through condensation, hydrogenation, and acylation reactions [1]. However, this approach presented substantial limitations including extended reaction times, poor technological stability, and significant byproduct formation, making purification challenging [2].

The classical synthesis involves a Williamson ether synthesis where the para-chlorobenzamide of tyramine undergoes nucleophilic substitution with ethyl 2-bromo-2-methylpropionate to complete the synthesis [1]. This reaction follows an SN2 mechanism where the alkoxide ion attacks the primary alkyl halide, forming the crucial ether linkage that characterizes bezafibrate's molecular structure [3] [4].

Process optimization efforts have focused on improving raw material stability and reaction controllability. A significant advancement involved using stabilized para-hydroxybenzene ethylamine hydrochloride as the starting material instead of the traditional aldehyde approach [2]. This modification provides enhanced stability during storage and improves subsequent reaction yields by pre-forming the salt, which protects the reactive amine functionality [2].

Modern industrial approaches have incorporated phase-transfer catalysis to enable reactions in aqueous media, reducing environmental impact and operational costs [2] [5]. The optimization of reaction conditions has led to improved yields, with total synthesis yields reaching 48.1% using optimized conditions compared to significantly lower yields in earlier methods [2].

Key Reaction Mechanisms in Bezafibrate Formation

The bezafibrate synthesis involves several critical mechanistic steps that determine product quality and yield. The primary synthetic pathway consists of three major reaction sequences: substitution, hydrolysis, and condensation reactions [2].

The initial substitution reaction utilizes stabilized tyramine hydrochloride with para-chlorobenzoyl halides (where the halide can be chloride, bromide, or iodide) under anhydrous pyridine conditions [2]. This reaction proceeds through nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the acid chloride, forming an amide bond while eliminating hydrogen chloride. The anhydrous pyridine serves both as solvent and as a base to neutralize the generated acid, driving the reaction to completion [2].

The subsequent hydrolysis step employs potassium hydroxide in ethanolic solution to selectively cleave one of the protecting groups [2]. This reaction follows a base-catalyzed hydrolysis mechanism where the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to regenerate the phenolic hydroxyl group while releasing the acyl group as a carboxylate salt [2].

The final condensation step represents the crucial ether-forming reaction that creates bezafibrate's characteristic structure. This reaction occurs under alkaline conditions using sodium hydroxide, acetone as solvent, and chloroform as the alkylating agent [2]. The mechanism involves formation of an alkoxide intermediate from the phenolic hydroxyl group, followed by SN2 displacement of chloride from chloroform to form the tertiary ether linkage [2]. This Williamson ether synthesis mechanism is critical for achieving the desired molecular architecture.

Mechanistic studies have revealed that reaction temperature control is essential for optimizing selectivity. Temperatures maintained at 30°C during the initial alkylation phase prevent side reactions and decomposition [2] [6]. The subsequent reflux conditions (98-100°C) ensure complete conversion while minimizing thermal degradation of the product [2].

Purification Techniques: Crystallization and Chromatographic Methods

Purification of bezafibrate requires sophisticated techniques to achieve pharmaceutical-grade purity standards. The primary purification approach involves selective crystallization methods that exploit the compound's physicochemical properties [6] [7].

The crystallization process begins with careful pH manipulation to control solubility. After reaction completion, the crude product is dissolved in water by adjusting the pH to 11 using 15% hydrochloric acid [6]. This alkaline environment ensures complete dissolution of bezafibrate as its sodium salt. Carbon dioxide is then introduced into the solution until no further precipitation occurs, effectively removing impurities that are less soluble under these conditions [6].

The critical crystallization step involves acidification of the clarified solution to pH 3-4 using 15% hydrochloric acid, causing bezafibrate to precipitate as colorless crystals [6] [7]. This pH-controlled crystallization is highly selective, as most impurities remain soluble under these acidic conditions. The crystallization process is typically allowed to proceed for one hour with continuous stirring to ensure complete precipitation and optimal crystal formation [6].

Industrial crystallization processes utilize controlled cooling and seeding techniques to produce uniform crystal morphology. The stable orthorhombic crystal form of bezafibrate is obtained through careful temperature control during the crystallization process [7]. Coarse crystals are typically obtained by maintaining temperatures at 80°C during the drying phase for two hours under vacuum conditions [7].

Recrystallization from appropriate solvents further enhances purity. Acetone recrystallization has proven particularly effective, yielding products with purities exceeding 99.5% as determined by high-performance liquid chromatography [2]. The recrystallization process involves dissolving the crude crystals in hot acetone, filtering to remove insoluble impurities, and allowing controlled cooling to reform pure crystals [2].

Chromatographic purification methods serve both analytical and preparative purposes. High-performance liquid chromatography using C18 columns with acetonitrile-ammonium acetate mobile phases (44:56 volume ratio) provides effective separation of bezafibrate from related impurities [8] [9]. The detection wavelength of 235 nm corresponds to the compound's UV absorption maximum, enabling sensitive quantification [8].

For large-scale purification, column chromatography using silica gel with appropriate solvent gradients can achieve purities suitable for pharmaceutical applications [10]. The choice of eluent systems depends on the specific impurity profile, with ethyl acetate-hexane gradients commonly employed for neutral impurities and more polar systems for ionic contaminants [10].

Quality Control Parameters in Manufacturing Processes

Pharmaceutical manufacturing of bezafibrate requires stringent quality control parameters to ensure product safety, efficacy, and consistency. These parameters encompass raw material specifications, in-process controls, and finished product testing according to Good Manufacturing Practice guidelines [11] [12].

Raw material quality control begins with verification of starting material identity and purity. Para-hydroxybenzene ethylamine hydrochloride must meet specifications for water content (typically less than 0.5%), heavy metals (less than 10 ppm), and organic impurities (individually less than 0.1%) [11]. Spectroscopic identification using infrared and nuclear magnetic resonance spectroscopy confirms structural integrity [11].

In-process monitoring focuses on critical control points throughout the synthesis. Temperature control during the substitution reaction must be maintained within ±2°C of the target temperature to ensure consistent yields and minimal side product formation [2]. Reaction completion is monitored using thin-layer chromatography or high-performance liquid chromatography to verify greater than 95% conversion before proceeding to the next step [2].

pH control during crystallization represents a critical quality parameter. The alkaline extraction pH must be maintained at 11.0 ± 0.2 to ensure complete dissolution while preventing hydrolytic degradation [6]. The subsequent acidification to pH 3.0 ± 0.5 controls crystal formation and purity [6]. Deviation from these parameters can result in incomplete crystallization or incorporation of impurities into the crystal lattice [6].

Moisture content control throughout processing prevents hydrolytic degradation and ensures consistent product characteristics. Anhydrous conditions during the acylation step are maintained using molecular sieves or distilled solvents with water content below 50 ppm [2]. Final product moisture content must not exceed 0.5% to maintain stability [13] [14].

Analytical quality control employs multiple orthogonal techniques. High-performance liquid chromatography serves as the primary analytical method for potency determination and impurity profiling [8] [9]. The analytical method must demonstrate linearity across 0.1-15.0 μg/mL range with relative standard deviation less than 7% for precision requirements [8].

Related substance testing identifies and quantifies potential degradation products and synthesis impurities. Individual impurities must not exceed 0.1% and total impurities must remain below 0.5% for pharmaceutical-grade material [11]. Specific tests for heavy metals (less than 10 ppm), residual solvents (within ICH limits), and microbiological quality ensure safety [11].

Finished product specifications include appearance (white to off-white crystalline powder), melting point (183-186°C), and solubility characteristics [14] [15]. Particle size distribution affects dissolution characteristics and must be controlled within specified ranges for consistent bioavailability [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

361.1080858 g/mol

Monoisotopic Mass

361.1080858 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

186 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y9449Q51XH

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (59.05%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of primary hyperlipidaemia types IIa, IIb, III, IV and V (Fredrickson classification) corresponding to groups I, II and III of the European Atherosclerosis Society guidelines - when diet alone or improvements in lifestyle such as increased exercise or weight reduction do not lead to an adequate response. Also for the treatment of secondary hyperlipidaemias, e.g. severe hypertriglyceridemias, when sufficient improvement does not occur after correction of the underlying disorder (e.g. diabetes mellitus).

Pharmacology

Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides. It decreases low density lipoproteins and increases high density lipoproteins. Bezafibrate lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, whilst HDL-levels are increased. The activity of triglyceride lipases (lipoprotein lipase and hepatic lipoproteinlipase) involved in the catabolism of triglyceride-rich lipoproteins is increased by bezafibrate. In the course of the intensified degradation of triglyceride-rich lipoproteins (chylomicrons, VLDL) precursors for the formation of HDL are formed which explains an increase in HDL. Furthermore, cholesterol biosynthesis is reduced by bezafibrate, which is accompanied by a stimulation of the LDL-receptor-mediated lipoprotein catabolism. Elevated fibrinogen appears to be an important risk-factor, alongside the lipids, smoking and hypertension, in the development of atheroma. Fibrinogen plays an important role in viscosity, and therefore blood flow, and also appears to play an important role in thrombus development and lysability. Bezafibrate exerts an effect on thrombogenic factors. A significant decrease in elevated plasma fibrinogen levels can be achieved. This may lead, amongst other things, to a reduction in both blood and plasma viscosity. Inhibition of platelet aggregation has also been observed. A reduction in blood glucose concentration due to an increase in glucose tolerance has been reported in diabetic patients. In the same patients, the concentration of fasting and postprandial free fatty acids was reduced by bezafibrate.
Bezafibrate is an agonist of peroxisome proliferator-activated receptor alpha (PPARalpha) with antilipidemic activity. Bezafibrate decreases triglyceride levels, increases high density lipoprotein (HDL) cholesterol levels, and decreases total and low density lipoprotein (LDL) cholesterol levels.

MeSH Pharmacological Classification

Hypolipidemic Agents

ATC Code

C10AB02
C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AB - Fibrates
C10AB02 - Bezafibrate

Mechanism of Action

It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

41859-67-0

Absorption Distribution and Excretion

Bezafibrate is almost completely absorbed after oral administration. The relative bioavailability of bezafibrate retard compared to the standard form is about 70%.

Metabolism Metabolites

Hepatic.

Wikipedia

Bezafibrate
Pentoxyverine

Biological Half Life

1-2 hours

Use Classification

Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Antilipemics

Dates

Modify: 2023-08-15
1: Erratum: Systematic review and meta-analysis: bezafibrate in patients with
2: Liu X, Yang X, Chen X, Zhang Y, Pan X, Wang G, Ye Y. Expression Profiling
3: Yin Q, Li J, Xia Y, Zhang R, Wang J, Lu W, Zhou Y, Zheng Y, Abudumijiti H,
4: Feng Y, Wang C, Liu Q, Meng Q, Huo X, Liu Z, Sun P, Yang X, Sun H, Qin J, Liu
5: Courchesne-Loyer A, St-Pierre V, Hennebelle M, Castellano CA, Fortier M,
6: Honda A, Ikegami T, Matsuzaki Y. Anti-gp210 and anti-centromere antibodies for
7: Mizuno S, Hirano K, Isayama H, Watanabe T, Yamamoto N, Nakai Y, Sasahira N,
8: Licinio R, Facciorusso A, Castellaneta NM, Di Leo A. Combination Therapy of
9: Djouadi F, Habarou F, Le Bachelier C, Ferdinandusse S, Schlemmer D, Benoist
10: Kobayashi J. How Does Bezafibrate Affect the Plasma LDL Cholesterol Levels? J
11: Hirose T, Teramoto T, Abe K, Taneyama T; J-BENEFIT study group. Determinants
12: Hosonuma K, Sato K, Yamazaki Y, Yanagisawa M, Hashizume H, Horiguchi N,
13: Saha L, Bhandari S, Bhatia A, Banerjee D, Chakrabarti A. Anti-kindling Effect
14: Vatanavicharn N, Yamada K, Aoyama Y, Fukao T, Densupsoontorn N, Jirapinyo P,
15: Shiochi H, Ohkura T, Fujioka Y, Sumi K, Yamamoto N, Nakanishi R, Matsuzawa K,
16: Ørngreen MC, Vissing J, Laforét P. No effect of bezafibrate in patients with
17: Bastin J, Bonnefont JP, Djouadi F, Bresson JL. Should the beneficial impact
18: Tanaka A, Hirohara J, Nakanuma Y, Tsubouchi H, Takikawa H. Biochemical
19: Shioya A, Takuma H, Yamaguchi S, Ishii A, Hiroki M, Fukuda T, Sugie H,
20: Gonçalves AG, Órfão JJ, Pereira MF. Ozonation of bezafibrate over ceria and

Explore Compound Types